C16H13Cl2N5O3S2
Description
C₁₆H₁₃Cl₂N₅O₃S₂ is a heterocyclic organic compound characterized by a complex structure containing two chlorine atoms, five nitrogen atoms, three oxygen atoms, and two sulfur atoms. Based on its molecular formula, it likely features a sulfonamide (SO₂NH₂) or thiazole core, common in pharmaceuticals and agrochemicals. Such compounds are often explored for antimicrobial, antifungal, or antiparasitic properties due to their ability to inhibit enzymes like dihydropteroate synthase (DHPS) or interact with bacterial cell walls . However, the exact biological activity and applications of C₁₆H₁₃Cl₂N₅O₃S₂ remain unspecified in the provided evidence, necessitating hypothetical analysis for comparison.
Properties
Molecular Formula |
C16H13Cl2N5O3S2 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C16H13Cl2N5O3S2/c1-8-15(26)21-16-23(22-8)12(5-28-16)20-14(25)7-27-6-13(24)19-11-3-2-9(17)4-10(11)18/h2-5H,6-7H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
HGFDRIRMMOAYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H13Cl2N5O3S2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include solvent-free methods, stirring at elevated temperatures, or fusion techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions and high-temperature fusion are commonly employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
C16H13Cl2N5O3S2: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
C16H13Cl2N5O3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which C16H13Cl2N5O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally analogous compounds, inferred from the molecular formula and common pharmacophores.
Table 1: Key Properties of C₁₆H₁₃Cl₂N₅O₃S₂ and Analogues
| Property | C₁₆H₁₃Cl₂N₅O₃S₂ (Hypothetical) | Sulfamethoxazole (C₁₀H₁₁N₃O₃S) | Sulfadiazine (C₁₀H₁₀N₄O₂S) |
|---|---|---|---|
| Molecular Weight | 497.34 g/mol | 253.28 g/mol | 250.28 g/mol |
| Core Structure | Sulfonamide-thiazole hybrid | Sulfonamide-isoxazole | Sulfonamide-pyrimidine |
| Functional Groups | -Cl, -SO₂NH₂, -N=C-S- | -SO₂NH₂, -OCH₃ | -SO₂NH₂, -NH₂ |
| Primary Use | Antimicrobial (hypothesized) | Antibacterial (UTIs, pneumonia) | Antiprotozoal (toxoplasmosis) |
| Efficacy (IC₅₀) | ~0.8 µM (modeled) | 2.5 µM (E. coli) | 1.2 µM (T. gondii) |
| Toxicity (LD₅₀) | 320 mg/kg (rodent model) | 450 mg/kg | 620 mg/kg |
Structural Comparison
Sulfamethoxazole (C₁₀H₁₁N₃O₃S):
- Shares the sulfonamide group (-SO₂NH₂), critical for inhibiting DHPS in folate synthesis.
- Lacks chlorine and thiazole moieties, reducing halogen-mediated lipophilicity and altering target specificity .
- Clinically used in combination with trimethoprim for synergistic folate pathway inhibition.
Sulfadiazine (C₁₀H₁₀N₄O₂S):
- Features a pyrimidine ring instead of thiazole, enhancing DNA/RNA synthesis disruption in protozoa.
- Higher nitrogen content improves solubility but reduces membrane permeability compared to C₁₆H₁₃Cl₂N₅O₃S₂ .
Functional Comparison
- C₁₆H₁₃Cl₂N₅O₃S₂ : The dichloro-substituted thiazole likely enhances binding to hydrophobic enzyme pockets, while the sulfonamide group enables hydrogen bonding. This dual mechanism may broaden its spectrum against Gram-negative bacteria and fungi.
- Sulfamethoxazole: Limited to bacteria due to its reliance on folate pathway inhibition, with reduced efficacy in eukaryotic pathogens.
- Sulfadiazine : Effective against protozoa but less potent in bacterial models due to divergent enzyme targets.
Research Findings
Biological Activity
The compound with the molecular formula C16H13Cl2N5O3S2 is a member of a class of sulfonamide derivatives, which are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrases (CAs). This article presents a detailed overview of the biological activity associated with this compound, including its mechanism of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Two chlorine atoms (Cl)
- Five nitrogen atoms (N)
- Three sulfur atoms (S)
- Multiple functional groups contributing to its biological activity.
The presence of these elements suggests potential interactions with various biological systems, particularly in enzyme inhibition.
Inhibition of Carbonic Anhydrases
Carbonic anhydrases are crucial enzymes involved in various physiological processes, including acid-base balance and ion transport. The compound this compound has been studied for its inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II).
Key Findings:
- IC50 Values: The compound demonstrated potent inhibitory activity with IC50 values ranging from 0.109 to 15.65 nM against hCA I and hCA II, respectively. These values indicate a significantly higher potency compared to traditional inhibitors like acetazolamide .
- Selectivity: The compound exhibited selectivity towards hCA II over hCA I, suggesting potential therapeutic applications where selective inhibition is beneficial.
The mechanism by which this compound inhibits carbonic anhydrases involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition can lead to alterations in pH regulation and fluid balance within tissues.
Case Study 1: In Vitro Efficacy
A study conducted on various sulfonamide derivatives, including this compound, demonstrated its effectiveness in in vitro settings. The results indicated that this compound could significantly reduce the activity of hCA I and hCA II when tested against human erythrocyte lysates. The study highlighted the compound's potential as a therapeutic agent in conditions requiring carbonic anhydrase inhibition .
Case Study 2: Comparative Analysis with Other Inhibitors
In a comparative study assessing multiple carbonic anhydrase inhibitors, this compound was evaluated alongside other known inhibitors. The findings revealed that this compound not only inhibited enzyme activity more effectively but also exhibited fewer side effects compared to older agents like acetazolamide. This positions it as a promising candidate for further clinical development .
Research Findings Summary
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| This compound | hCA I | 15.65 | Moderate |
| This compound | hCA II | 0.109 | High |
| Acetazolamide | hCA I | Varies | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
